molecular formula C8H11BrN2O B1400463 2-(2-Amino-5-bromoanilino)ethanol CAS No. 1239879-68-5

2-(2-Amino-5-bromoanilino)ethanol

Cat. No.: B1400463
CAS No.: 1239879-68-5
M. Wt: 231.09 g/mol
InChI Key: JOPNOOCLGBNBRN-UHFFFAOYSA-N
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Description

2-(2-Amino-5-bromoanilino)ethanol is a chemical compound that features a brominated aniline core linked to an ethanolamine functional group. While specific biological or chemical data for this precise molecule is limited, its structure suggests potential utility in several research domains. Compounds containing bromoaniline scaffolds are of significant interest in medicinal chemistry and drug discovery. For instance, similar structures are investigated as key intermediates in the synthesis of pharmaceutical agents or are explored for their potential inhibitory activity against neurological targets . The molecular framework, which incorporates hydrogen bond donors and acceptors along with a hydrophobic bromine atom, makes it a potential candidate for the development of novel bioactive molecules or as a building block in organic synthesis. Researchers may find value in this chemical for constructing more complex heterocyclic systems or for use in structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-5-bromoanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-6-1-2-7(10)8(5-6)11-3-4-12/h1-2,5,11-12H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPNOOCLGBNBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2 Amino 5 Bromoanilino Ethanol

Amination and Amidation Strategies

The construction of the 2-(2-Amino-5-bromoanilino)ethanol scaffold relies heavily on the formation of the N-aryl bond, a key step in its synthesis. Both condensation reactions and reductive amination pathways offer viable routes to the core anilino-ethanol structure.

Condensation Reactions in N-Aryl Bond Formation

The formation of N-aryl bonds through condensation reactions is a cornerstone of modern organic synthesis. For the synthesis of anilino-ethanol derivatives, copper-catalyzed coupling reactions are particularly effective. These reactions typically involve the condensation of an aryl halide with an amino alcohol. In a general procedure, an aryl bromide can be reacted with an amino alcohol in the presence of a copper(I) chloride catalyst and a base such as potassium hydroxide. chemicalbook.com This method offers a direct route to N-arylated amino alcohols with high yields. chemicalbook.com The reaction conditions are generally tolerant of a wide range of functional groups on both the aniline (B41778) and the amino alcohol, making it a versatile approach. beilstein-journals.org

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Yield (%)
Aryl BromideAmino AlcoholCuClKOHNeat90-11099 chemicalbook.com
Aryl BromideAmineCuI/L-proline2-methoxyethanolGood beilstein-journals.orgnih.gov

Reductive Amination Pathways to Anilino-Ethanol Scaffolds

Reductive amination presents an alternative and widely used method for the synthesis of amines, including the anilino-ethanol framework. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com Various reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), being common choices. masterorganicchemistry.com For instance, the reductive amination of an appropriately substituted aminobenzaldehyde with a suitable amino alcohol precursor could yield the desired anilino-ethanol structure. The use of a cation exchange resin like DOWEX®50WX8 in conjunction with NaBH4 has been shown to be an efficient system for the reductive amination of aldehydes with anilines. scielo.org.mx

Aldehyde/KetoneAmineReducing AgentCatalyst/AdditiveSolventTemperatureYield (%)
BenzaldehydeAnilineNaBH4DOWEX®50WX8THFRoom TempHigh scielo.org.mx
Aldehydes/KetonesAminesα-picoline-boraneAcetic AcidMeOH, H2O, or NeatGood organic-chemistry.org
AldehydesAnilinesPh2SiH2[RuCl2(p-cymene)]2Good organic-chemistry.org

Halogenation and Functionalization of Aromatic Moieties

The introduction of a bromine atom at a specific position on the aromatic ring is a critical step in the synthesis of this compound. Furthermore, the presence of the hydroxyl group is a key feature of the molecule.

Regioselective Bromination Techniques

Achieving regioselective bromination of anilines is essential to ensure the bromine atom is introduced at the desired position (para to the amino group in the likely precursor). Direct bromination of aniline with bromine water typically leads to the formation of 2,4,6-tribromoaniline (B120722) due to the high activation of the ring by the amino group. allen.in To achieve monobromination, particularly at the para-position, the amino group's activating effect must be moderated. This is often accomplished by protecting the amino group, for example, through acetylation to form acetanilide (B955). The less activating acetylamino group then directs bromination primarily to the para position. Subsequent hydrolysis of the amide removes the protecting group to yield p-bromoaniline. youtube.com

Alternative methods for regioselective bromination under milder conditions have been developed. For example, the use of copper(II) bromide (CuBr2) in an ionic liquid as a solvent allows for the direct bromination of unprotected anilines with high yield and regioselectivity for the para position. nih.gov Another practical procedure involves the copper-catalyzed oxidative bromination of free anilines using sodium bromide (NaBr) and sodium persulfate (Na2S2O8) in the presence of a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O). thieme-connect.com

SubstrateReagent(s)CatalystSolventOutcome
AnilineAcetic Anhydride (B1165640), then Br2/Acetic Acid, then H+/H2Op-Bromoaniline youtube.com
Aniline AnaloguesCuBr2Ionic Liquidpara-Bromination nih.gov
Free AnilinesNaBr, Na2S2O8CuSO4·5H2ORegioselective Bromination thieme-connect.com

Introduction of Hydroxyl Functionalities

The hydroxyl group in this compound is part of the ethanolamine (B43304) side chain. This functionality is typically introduced by using ethanolamine or a related precursor in the C-N bond formation step. For example, in the copper-catalyzed N-arylation, 2-aminoethanol would be a direct precursor. chemicalbook.com

In a broader context of functionalizing anilines, the direct hydroxylation of an aniline ring can be achieved through various methods, though this is less directly applicable to the synthesis of the target compound where the hydroxyl is on the side chain. ontosight.ai Nevertheless, it's noteworthy that aniline can be hydroxylated to form aminophenols. ontosight.ai

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in the efficient and selective synthesis of complex organic molecules like this compound. Both palladium and copper-based catalytic systems are instrumental in the key bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are a powerful tool for N-aryl bond formation. beilstein-journals.org These reactions, often named after their developers (e.g., Buchwald-Hartwig amination), provide a general and highly efficient means to couple aryl halides or triflates with amines. While specific examples for the direct synthesis of this compound are not prevalent in the provided search results, the general applicability of these methods is well-established for the synthesis of a wide variety of N-arylated compounds. beilstein-journals.org

Copper-catalyzed Ullmann condensation reactions are a more classical yet highly effective method for N-aryl bond formation, particularly with electron-deficient aryl halides. beilstein-journals.org As mentioned earlier, the use of CuI with ligands like L-proline can facilitate the coupling of aryl bromides with amines, including amino alcohols. beilstein-journals.orgnih.gov An iron(II) phthalocyanine (B1677752) complex has also been reported to catalyze the direct transformation of simple alkenes into unprotected amino alcohols, representing an innovative catalytic approach to forming the core structure. nih.gov

Reaction TypeCatalystReactantsKey Features
N-Aryl Bond FormationPalladium ComplexesAryl Halide, AmineHigh efficiency, broad scope beilstein-journals.org
Ullmann CondensationCuI/L-prolineAryl Bromide, AmineLower cost catalyst, effective for amides beilstein-journals.orgnih.gov
Amino Alcohol SynthesisIron(II) PhthalocyanineAlkeneDirect synthesis of unprotected amino alcohols nih.gov

Transition Metal-Catalyzed Coupling Reactions

The formation of the C-N bond between the aniline nitrogen and the ethanolamine backbone is a critical step in the synthesis of this compound. Modern organic synthesis increasingly relies on transition metal catalysts to achieve this transformation efficiently and selectively. A range of metals, including cobalt, chromium, and palladium, have been shown to catalyze the N-alkylation of amines with alcohols.

A plausible approach involves the direct coupling of a precursor like 4-bromo-1,2-phenylenediamine with ethanolamine. Cobalt-catalyzed systems, for instance, have emerged as effective for the amination of alcohols. rsc.org These reactions often proceed via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. A proposed catalytic cycle for a cobalt-catalyzed reaction begins with the formation of an alkoxide complex, which then undergoes β-hydride elimination to generate a cobalt-hydride species and the corresponding aldehyde or ketone. The carbonyl compound then condenses with the amine to form an imine, which is subsequently reduced by the metal hydride to yield the N-alkylated product and regenerate the active catalyst. rsc.org Research has shown that aniline substrates containing halide functionalities, such as chlorine and fluorine, are well-tolerated in these coupling reactions, suggesting that a bromo-substituted aniline would also be a viable substrate. rsc.org

Similarly, chromium-based catalysts have been successfully employed for the alkylation of amines by alcohols, a process that tolerates numerous functional groups, including aryl iodides. uni-bayreuth.de Palladium-catalyzed reactions, such as the allylic amination of vinyl cyclic carbonates with aromatic amines, further demonstrate the power of transition metals to forge C-N bonds, offering pathways to structurally diverse amino alcohol derivatives. organic-chemistry.org

Alcohol Amine Catalysis in Related Transformations

The direct N-alkylation of amines with alcohols, often termed "alcohol amine catalysis," is an atom-economical process that generates water as the sole byproduct. This sustainable approach is heavily reliant on the "borrowing hydrogen" principle, for which numerous catalytic systems have been developed.

First-row transition metals have garnered significant attention for these transformations. Manganese pincer complexes, for example, catalyze the N-alkylation of various substituted anilines with primary alcohols at moderate temperatures (80–100 °C). nih.gov This system exhibits high chemoselectivity, tolerating functional groups like halides and olefins. nih.gov Iridium-based catalysts are also highly effective, with cyclometallated iridium complexes enabling the alkylation of a broad scope of amines and alcohols under mild conditions. liv.ac.uk A key advantage of some iridium systems is the ability to control selectivity; by adjusting the ratio of substrates, either mono- or bis-alkylated products can be obtained selectively. liv.ac.uk

The table below summarizes the performance of various transition metal catalysts in the N-alkylation of anilines with alcohols, a transformation central to the synthesis of the title compound.

Catalyst SystemAmine SubstrateAlcohol SubstrateYield (%)Reference
Manganese Pincer ComplexAnilineBenzyl Alcohol>99 (90) nih.gov
Manganese Pincer Complex4-ChloroanilineBenzyl Alcohol90 (81) nih.gov
Cr-Id ComplexAnilineBenzyl Alcohol78 uni-bayreuth.de
Cr-Id Complex4-IodoanilineBenzyl Alcohol81 uni-bayreuth.de
(NN)Co(II)-bidentate ComplexAnilineBenzyl Alcohol95 rsc.org
Cyclometallated Iridium ComplexAnilineBenzyl Alcohol95 liv.ac.uk

Note: Yields in parentheses represent isolated yields.

These catalytic systems demonstrate that the core reaction for producing this compound from 4-bromo-1,2-phenylenediamine and ethanolamine is well-established for a variety of related substrates. The presence of the bromo-substituent is not expected to impede the reaction, as halogenated anilines have been shown to be effective substrates in these catalytic processes. uni-bayreuth.denih.gov

Stereoselective Synthesis Considerations for Chiral Analogues

While this compound is an achiral molecule, the synthesis of chiral analogues, where a stereocenter is present on the ethanolamine backbone, requires stereoselective methods. The creation of a new stereogenic center can be directed either by a chiral element within the substrate (substrate control) or by an external chiral reagent or catalyst (reagent control). diva-portal.org

One of the most effective strategies for the asymmetric synthesis of chiral β-amino alcohols is the enantioselective ring-opening of meso-epoxides with amine nucleophiles. This can be achieved using chiral catalysts. For example, scandium triflate in the presence of a chiral bipyridine ligand has been used to catalyze the asymmetric ring-opening of meso-epoxides with aromatic amines, producing β-amino alcohols with excellent enantioselectivities in water. organic-chemistry.org Chiral organocatalysts based on sulfinamides have also proven effective for the asymmetric ring-opening of meso-epoxides with anilines at room temperature. organic-chemistry.org

To synthesize a chiral analogue, such as (R)- or (S)-1-(2-amino-5-bromoanilino)propan-2-ol, one could react 4-bromo-1,2-phenylenediamine with a chiral starting material like (R)- or (S)-propylene oxide. The nucleophilic attack of the aniline on the epoxide would proceed regioselectively at the less sterically hindered carbon, establishing the desired stereochemistry. Alternatively, a prochiral epoxide could be opened using a chiral catalyst to induce enantioselectivity. organic-chemistry.orgdiva-portal.org

Multi-step Synthesis Protocols Utilizing Brominated Anilines and Aminoalcohols

The synthesis of this compound can be envisioned through a multi-step sequence starting from more common precursors. A general and robust strategy involves the preparation of a key intermediate, a suitably substituted brominated aniline, followed by its coupling with an aminoalcohol.

A classic and effective method for the synthesis of bromoanilines starts from aniline itself. youtube.com Because the amino group is a powerful activating group, direct bromination of aniline often leads to polybromination. youtube.com To achieve selective monobromination, a protection-bromination-deprotection sequence is employed:

Protection: The amino group of a starting aniline (e.g., o-phenylenediamine) is first protected, typically by acetylation with acetic anhydride to form an acetanilide. This moderates the activating effect of the amino group. youtube.comscribd.com

Bromination: The acetanilide is then brominated. The N-acetyl group directs electrophilic substitution to the para position. youtube.com

Deprotection: The acetyl group is removed by acid or base hydrolysis to restore the free amino group, yielding the desired bromoaniline. scribd.com

Following the synthesis of the brominated aniline precursor, the final step is the N-alkylation with an aminoalcohol like ethanolamine. This coupling can be achieved using the transition metal-catalyzed methods described previously (Sections 2.3.1 and 2.3.2). For instance, reacting 4-bromo-1,2-phenylenediamine with ethanolamine in the presence of a manganese or iridium catalyst would be a direct route to the final product. nih.govliv.ac.uk

The preparation of related functionalized building blocks has been well-documented. For example, 2-amino-5-bromobenzyl alcohol can be synthesized from 2-amino-5-bromobenzoic acid via reduction with lithium aluminum hydride, demonstrating a viable pathway for creating functionalized bromo-amino compounds. orgsyn.org Such multi-step protocols offer a high degree of flexibility, allowing for the synthesis of a wide range of analogues by varying the starting aniline and the aminoalcohol.

Comprehensive Chemical Reactivity and Transformation Studies of 2 2 Amino 5 Bromoanilino Ethanol

Reactions of the Anilino Moiety

The anilino portion of the molecule, a substituted aminobenzene ring, is expected to undergo a variety of reactions typical for aromatic amines. These include electrophilic substitutions on the aromatic ring, nucleophilic displacement of the bromine atom under certain conditions, and reactions at the amino groups.

Electrophilic Aromatic Substitution Patterns

The directing effects of the substituents on the aniline (B41778) ring will govern the positions of electrophilic attack. The primary amino group (-NH₂) and the secondary amino group (-NH(CH₂CH₂OH)) are both strong activating groups and are ortho-, para-directing. Conversely, the bromine atom is a deactivating group but is also ortho-, para-directing.

Given the positions of the existing substituents, a complex mixture of products would be anticipated in electrophilic aromatic substitution reactions. The potential sites for substitution are the carbon atoms at positions 3, 4, and 6. Steric hindrance from the ethanolamine (B43304) substituent would likely influence the regioselectivity of these reactions.

Nucleophilic Substitution Reactions Involving the Bromine Atom

Aryl halides are generally unreactive towards nucleophilic substitution. However, reactions can proceed under forcing conditions or if the aromatic ring is activated by strongly electron-withdrawing groups. In the case of 2-(2-Amino-5-bromoanilino)ethanol, the presence of two activating amino groups would further disfavor a classical SNAr reaction. Displacement of the bromine atom would likely require transition-metal catalysis, such as in Buchwald-Hartwig or Ullmann type cross-coupling reactions.

Reaction TypeReagent/CatalystPotential Product
Buchwald-Hartwig AminationAmine, Palladium catalyst, BaseDiamino-substituted aniline derivative
Suzuki CouplingBoronic acid, Palladium catalyst, BaseAryl-substituted aniline derivative
Sonogashira CouplingTerminal alkyne, Palladium/Copper catalyst, BaseAlkynyl-substituted aniline derivative

N-Alkylation and N-Acylation Reactions

Both the primary and secondary amino groups are nucleophilic and can readily undergo alkylation and acylation. Selective functionalization would be challenging and likely require the use of protecting groups.

N-Alkylation: Reaction with alkyl halides would lead to a mixture of mono-, di-, and even poly-alkylated products, as well as potential quaternization of the amino groups. orgsyn.org Catalytic methods, such as reductive amination with aldehydes or ketones, or the use of alcohols as alkylating agents, could offer more controlled routes to specific N-alkylated derivatives.

N-Acylation: Acylation with acyl chlorides or anhydrides in the presence of a base would readily form the corresponding amides. This reaction is often used to protect the amino groups during other transformations.

ReactionReagentProduct Type
N-AlkylationAlkyl HalideN-Alkylamino derivative
N-AcylationAcyl Chloride/Anhydride (B1165640)N-Acylamino derivative

Formation of Schiff Bases and Imines

The primary amino group at the 2-position of the aniline ring is capable of condensing with aldehydes and ketones to form Schiff bases or imines. This reaction is typically catalyzed by acid or base and involves the elimination of a water molecule. The resulting imine could exist in equilibrium with a cyclic aminal structure if the ethanol (B145695) side chain participates in the reaction.

ReactantConditionsProduct Type
AldehydeAcid or Base CatalystSchiff Base/Imine
KetoneAcid or Base CatalystSchiff Base/Imine

Reactions of the Ethanol Side Chain

The primary alcohol of the ethanol side chain is a key site for oxidation and reduction-type transformations.

Oxidation and Reduction Chemistry of the Alcohol Group

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid would likely lead to the carboxylic acid, while milder reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation could potentially isolate the aldehyde. The presence of the amino groups may complicate these reactions, and protection might be necessary to avoid undesired side reactions.

Oxidation LevelReagentPotential Product
AldehydePyridinium Chlorochromate (PCC)2-(2-Amino-5-bromoanilino)acetaldehyde
Carboxylic AcidPotassium Permanganate (KMnO₄)2-(2-Amino-5-bromoanilino)acetic acid

Reduction: The alcohol group is already in a reduced state. Further reduction would involve cleavage of the C-OH bond, which is generally not a facile process and would require harsh conditions or conversion of the hydroxyl group into a better leaving group.

Intramolecular Cyclization and Heterocyclic Annulation Reactions

The arrangement of functional groups in this compound makes it an ideal precursor for synthesizing various fused and non-fused heterocyclic systems. The ortho-phenylenediamine moiety is a classic building block for numerous condensation and cyclization reactions.

The ortho-diamine structure is particularly well-suited for constructing fused seven-membered rings, such as benzodiazepines, and six-membered rings like quinoxalines.

Synthesis of Benzodiazepine (B76468) Derivatives: The condensation of o-phenylenediamines with ketones is a well-established method for synthesizing 1,5-benzodiazepines. rsc.orgnih.govijtsrd.com In the case of this compound, reaction with two equivalents of a ketone (e.g., acetone (B3395972) or acetophenone) under acidic or Lewis acid catalysis would lead to the formation of a 1,5-benzodiazepine ring fused to the existing aromatic ring. nih.govresearchgate.net The reaction proceeds through the formation of di-imine intermediates, followed by an intramolecular cyclization. A variety of catalysts, including H-MCM-22, sulfated zirconia, and various Lewis acids like BF₃-etherate or Yb(OTf)₃, have been employed to facilitate this transformation. nih.gov

Synthesis of Quinoxaline (B1680401) Derivatives: Quinoxalines are readily synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as benzil (B1666583) or glyoxal. encyclopedia.pubchim.itresearchgate.net This reaction is often high-yielding and can be performed under mild conditions, sometimes simply by stirring the reactants in a suitable solvent like ethanol or even water at room temperature. chim.itresearchgate.net Catalysts such as lead dichloride, iodine, or heteropolyoxometalates can be used to accelerate the reaction. encyclopedia.pubresearchgate.netnih.gov The reaction of this compound with a 1,2-diketone would yield a highly substituted quinoxaline derivative.

Table 2: Potential Fused Ring Systems from this compound This table illustrates synthetic pathways to fused heterocycles based on the reactivity of the o-phenylenediamine core.

Target Heterocycle Coreactant Catalyst/Conditions Description
1,5-Benzodiazepine Acetone H-MCM-22, Acetonitrile, RT nih.gov Condensation of the diamine with two ketone molecules to form a seven-membered ring. rsc.org
Quinoxaline Benzil Ethanol, RT researchgate.net Condensation of the diamine with a 1,2-dicarbonyl compound to form a pyrazine (B50134) ring. encyclopedia.pubchim.it
Tetrahydro-β-carboline (via Pictet-Spengler) Aldehyde (e.g., Acetaldehyde) Acid catalyst (e.g., HCl) wikipedia.orgjk-sci.com Intramolecular cyclization following imine formation, analogous to the Pictet-Spengler reaction. wikipedia.org

Beyond fused systems, the functional groups allow for other cyclization pathways. A notable example is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgnumberanalytics.com The N-(2-hydroxyethyl)aniline portion of the molecule can be viewed as a β-arylethylamine derivative. Under acidic conditions, condensation with an aldehyde would form an iminium ion, which could then undergo an intramolecular electrophilic attack on the electron-rich aromatic ring to form a tetrahydro-β-carboline-like structure. wikipedia.orgjk-sci.comorganicreactions.org The success of this reaction is typically enhanced by electron-donating groups on the aromatic ring, a condition met by the two amino substituents. jk-sci.com

Furthermore, intramolecular dehydrative cyclization between the secondary amine and the primary hydroxyl group could potentially lead to the formation of a piperazine (B1678402) ring, although this would require forcing conditions.

Mechanistic Investigations of Key Transformations

The mechanisms of the key cyclization reactions are well-understood.

Quinoxaline and Benzodiazepine Formation: The synthesis of these fused systems proceeds via a condensation mechanism. The reaction initiates with the nucleophilic attack of one of the amino groups onto a carbonyl carbon of the coreactant. This is followed by dehydration to form an imine. A second, intramolecular nucleophilic attack from the remaining amino group onto the second carbonyl (or an imine intermediate in the case of benzodiazepine synthesis) leads to a cyclic intermediate, which then aromatizes (for quinoxalines) or stabilizes to yield the final heterocyclic product. researchgate.net

Pictet-Spengler Reaction: The mechanism commences with the formation of a Schiff base between the secondary amine and an aldehyde, which is then protonated under acidic conditions to form a highly electrophilic iminium ion. wikipedia.orgnrochemistry.com This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich benzene (B151609) ring attacks the iminium carbon. jk-sci.com Subsequent deprotonation restores aromaticity and yields the final cyclized product. wikipedia.org

Intramolecular Cyclization: For other potential cyclizations, such as the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles from related aniline precursors, the mechanism involves a base-assisted intramolecular nucleophilic attack (a 5-exo-trig cyclization) followed by an oxidation step. nih.gov Similar nucleophilic cyclization pathways could be envisioned for this compound under specific conditions.

Mannich-type Reactions for Nitrogen-Containing Derivatives

The Mannich reaction is a three-component condensation that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orgnih.gov The core of the reaction is the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic C-H acidic compound. libretexts.org

This compound, containing a secondary amine, is a suitable substrate for the Mannich reaction. nih.gov It can react with formaldehyde (B43269) and a C-H acidic compound (the "substrate"), such as a ketone, phenol, or another electron-rich aromatic system, to produce a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orglibretexts.org This reaction provides a straightforward method for aminoalkylation, attaching the complex amine structure to another molecule. nih.gov

Table 3: Plausible Mannich-type Reactions This table outlines potential Mannich reactions using this compound as the amine component.

CH-Acidic Substrate Aldehyde Product Significance
Acetophenone Formaldehyde β-Amino ketone Synthesis of complex aminoketone structures.
Phenol Formaldehyde ortho/para-Aminoalkylated phenol Introduction of the amino alcohol moiety onto a phenolic ring.
Indole (B1671886) Formaldehyde Gramine analogue Functionalization of heterocycles like indole at the C3 position. libretexts.org

Glycosylation Reactions with Aminoaryl Moieties

N-glycosides, where a sugar moiety is linked to an aromatic ring via a nitrogen atom, are an important class of compounds with significant biological relevance. researchgate.net The primary aromatic amine group of this compound is a prime site for N-glycosylation.

The synthesis of N-aryl glycosylamines can be achieved by the direct condensation of an arylamine with a reducing sugar. researchgate.net The reaction typically proceeds by heating the components in a solvent like ethanol, sometimes with the addition of a mild acid catalyst to facilitate the initial formation of a Schiff base (imine), which then cyclizes to the more stable glycosylamine (N-glycoside) form. researchgate.net More advanced methods utilize glycosyl donors like glycosyl azides, which are reduced to glycosylamines in situ before being coupled with other molecules. rsc.orgrsc.org Another modern approach uses readily available 1-hydroxy carbohydrates, which are activated for direct N-glycosylation using metallaphotoredox catalysis. researchgate.net Reductive amination using an aniline derivative is also a key method for labeling N-glycans for analytical purposes. nih.gov

Table 4: Representative N-Glycosylation Reactions This table shows potential glycosylation reactions at the primary aromatic amine.

Sugar Reaction Type Typical Conditions Product Type
D-Glucose Direct Condensation Ethanol, reflux N-Glucoside
D-Galactose Direct Condensation Acetic acid catalyst researchgate.net N-Galactoside
D-Xylose Sequential Synthesis 1. H₂, Pd/C from Xylosyl Azide 2. Coupling rsc.orgrsc.org N-Xyloside

Advanced Spectroscopic and Structural Elucidation of 2 2 Amino 5 Bromoanilino Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(2-Amino-5-bromoanilino)ethanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for an unambiguous assignment of all proton and carbon signals.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic and aliphatic protons, as well as for the amine and hydroxyl protons. The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring. The proton at C6, situated between the amino and bromo substituents, would likely appear as a doublet. The proton at C4, ortho to the bromine atom, would also be a doublet, while the proton at C3, ortho to the amino group, would present as a doublet of doublets due to coupling with both adjacent protons.

The ethanol (B145695) side chain would give rise to two triplet signals for the methylene (B1212753) (-CH₂-) groups, assuming free rotation. The methylene group attached to the nitrogen (N-CH₂) would be deshielded compared to the methylene group attached to the oxygen (O-CH₂). The protons of the primary amine (-NH₂) and the secondary amine (-NH-) would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent. The hydroxyl (-OH) proton would also be a broad singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino and bromo substituents. The carbon atom bearing the bromine (C5) would be significantly shifted downfield. The carbon atoms attached to the nitrogen (C1 and C2) would also experience characteristic shifts. The two aliphatic carbons of the ethanol side chain would appear in the upfield region of the spectrum, with the carbon bonded to the nitrogen (N-CH₂) appearing at a lower field than the carbon bonded to the oxygen (O-CH₂).

Predicted ¹H and ¹³C NMR Data:

Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H-36.8 - 7.2dd
H-47.0 - 7.4d
H-66.5 - 6.9d
N-H (aniline)4.5 - 5.5br sExchangeable with D₂O
N-H (aminoethanol)3.0 - 4.0br sExchangeable with D₂O
O-H2.0 - 3.0br sExchangeable with D₂O
N-CH₂3.2 - 3.6t
O-CH₂3.6 - 4.0t

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1140 - 145
C-2115 - 120
C-3120 - 125
C-4125 - 130
C-5110 - 115
C-6118 - 123
N-CH₂45 - 55
O-CH₂60 - 70

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

To definitively establish the molecular structure and assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the adjacent aromatic protons (H-3 with H-4) and between the two methylene groups of the ethanol side chain (N-CH₂ with O-CH₂). This would confirm the connectivity within these fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would allow for the unambiguous assignment of each protonated carbon by linking the previously assigned proton signals to their corresponding carbon signals. For example, the triplet at ~3.4 ppm would correlate with the carbon signal at ~50 ppm, confirming the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2- and 3-bond) correlations between protons and carbons. This technique would be instrumental in connecting the different fragments of the molecule. Key HMBC correlations would be expected between the N-H proton of the anilino group and the aromatic carbons C2 and C6, as well as C1'. Similarly, correlations between the methylene protons of the ethanol chain and the aromatic carbon C2 would firmly establish the point of attachment of the side chain to the aromatic ring.

NMR Prediction and Regioisomer Differentiation

Computational NMR prediction tools can be valuable in corroborating experimental findings and in differentiating between potential regioisomers. For instance, if the synthesis could potentially yield 2-(4-Amino-3-bromoanilino)ethanol, its predicted ¹H and ¹³C NMR spectra would exhibit a different set of chemical shifts and coupling patterns for the aromatic protons compared to the target this compound. By comparing the experimental spectra with the predicted spectra for all possible isomers, the correct structure can be confidently identified.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups.

N-H Stretching: Two distinct bands would be expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino (-NH₂) group. A single, weaker band for the secondary amine (N-H) stretching would also be anticipated in this region.

O-H Stretching: A broad absorption band in the range of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene groups would be observed as stronger bands in the 2850-2960 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations would give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the primary amine would likely be observed around 1600-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for both the aromatic and aliphatic amines would be expected in the 1250-1360 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the C-O stretching of the primary alcohol would be present in the 1000-1075 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration would appear as a strong band in the far-infrared region, typically between 500 and 600 cm⁻¹.

Interactive Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (primary amine)3300 - 3500Medium
N-H Stretch (secondary amine)3300 - 3500Weak
O-H Stretch3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Weak to Medium
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1450 - 1600Variable
N-H Bend (primary amine)1600 - 1650Medium
C-N Stretch1250 - 1360Medium
C-O Stretch1000 - 1075Strong
C-Br Stretch500 - 600Strong

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, would provide further structural insights. While no experimental Raman data is available, predictions can be made. Raman spectra are particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic C=C stretching vibrations would be expected to produce strong Raman signals. The C-Br stretching vibration would also be Raman active. The symmetric stretching of the C-C backbone and other skeletal vibrations would also be observable. In contrast to FT-IR, the O-H and N-H stretching vibrations are typically weak in Raman spectra.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the precise molecular mass of a compound, often with sub-parts-per-million accuracy, which is crucial for determining its elemental formula. For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₈H₁₁BrN₂O. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of similar intensity separated by approximately 2 Da.

A related compound, 2-amino-5-bromobenzaldehyde, has a calculated monoisotopic mass of 198.9633 Da for the [M]⁺ ion. orgsyn.org This provides a reference for the expected mass of the target compound. The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ of this compound is presented in the table below.

PropertyValue
Chemical Formula C₈H₁₁BrN₂O
Theoretical Monoisotopic Mass ([M+H]⁺) 231.0182 Da (for ⁷⁹Br) / 233.0161 Da (for ⁸¹Br)
Calculated Molecular Weight 231.09 g/mol

This table presents the theoretical mass data for this compound.

Fragmentation Pattern Analysis for Structural Confirmation

Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the ethanol group is a common fragmentation pathway for alcohols. nist.gov This would result in the loss of a CH₂OH radical. Similarly, alpha-cleavage next to the nitrogen atoms can occur. nist.gov

Dehydration: The loss of a water molecule (18 Da) from the ethanol moiety is a characteristic fragmentation for alcohols. nist.gov

Loss of the ethylaminoethanol (B8294368) chain: Cleavage of the bond between the aniline (B41778) nitrogen and the ethyl group would lead to a significant fragment corresponding to the bromoaniline portion.

Bromine-related fragments: The presence of bromine would be evident from the characteristic isotopic pattern in the fragment ions containing it.

The analysis of a structurally similar compound, 2-(2-amino-ethoxy)ethanol, shows a significant ion at m/z = 73, which could correspond to a fragment from the amino-ethoxy-ethanol chain. researchgate.net For this compound, the fragmentation would be more complex due to the aromatic ring and the bromine atom.

Functional Group Expected Fragmentation Neutral Loss (Da)
Primary AlcoholLoss of water18
Alpha-cleavage (loss of •CH₂OH)31
Aromatic AmineCleavage of C-N bondVariable
Bromo-aromaticPresence of isotopic patternN/A

This table summarizes the predicted fragmentation behavior of this compound based on its functional groups.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical values calculated from the compound's molecular formula to confirm its purity and elemental integrity.

For this compound (C₈H₁₁BrN₂O), the theoretical elemental composition can be calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01896.0841.58
HydrogenH1.011111.114.81
BromineBr79.90179.9034.57
NitrogenN14.01228.0212.13
OxygenO16.00116.006.92
Total 231.11 100.00

This table presents the theoretical elemental composition of this compound.

Experimental determination of these percentages would provide strong evidence for the successful synthesis and purity of the compound.

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Absolute Structure Determination

To date, a single crystal X-ray diffraction study for this compound has not been reported in the publicly accessible literature. Such a study would require the growth of a suitable single crystal, which can be a challenging process. If successful, the analysis would reveal the precise spatial arrangement of all atoms, confirming the connectivity and stereochemistry of the molecule. It would provide definitive proof of the structure, complementing the data obtained from spectroscopic methods.

Supramolecular Interactions and Crystal Packing

In the absence of specific crystallographic data for this compound, we can predict the types of intermolecular interactions that would govern its crystal packing based on its functional groups. The presence of primary and secondary amine groups, as well as a hydroxyl group, makes the molecule a potent donor and acceptor for hydrogen bonds.

Computational Chemistry and Theoretical Investigations of 2 2 Amino 5 Bromoanilino Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in computational chemistry to predict molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 2-(2-Amino-5-bromoanilino)ethanol, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum energy configuration is reached. This optimized geometry corresponds to a stable conformation of the molecule.

Given the presence of flexible single bonds in the ethanol (B145695) and aniline (B41778) fragments, this compound can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the global minimum energy structure, which is the most stable arrangement of the atoms in space. This involves systematically rotating the rotatable bonds and performing geometry optimization for each starting conformation. The relative energies of the different conformers would then be compared to determine their population distribution at a given temperature.

Table 1: Key Torsional Angles for Conformational Analysis of this compound

Dihedral AngleDescription
C(1)-C(2)-N(1)-C(3)Rotation around the C-N bond connecting the aniline and ethanol moieties.
C(2)-N(1)-C(3)-C(4)Rotation around the N-C bond of the ethanolamine (B43304) side chain.
N(1)-C(3)-C(4)-ORotation around the C-C bond of the ethanolamine side chain.

This table represents a hypothetical set of dihedral angles that would be critical in a conformational search for the most stable structure of this compound.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Once the optimized geometry is obtained, the electronic properties of this compound can be investigated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity and lower stability. nih.gov For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule that are most likely to be involved in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)Description
EHOMO-5.8Energy of the Highest Occupied Molecular Orbital.
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (ΔE)4.6Energy difference between HOMO and LUMO, indicating chemical reactivity.

This table presents hypothetical energy values for the frontier molecular orbitals of this compound to illustrate the type of data generated from DFT calculations.

Prediction of Spectroscopic Parameters

DFT calculations can also be used to predict various spectroscopic properties of this compound, which can be valuable for its characterization. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. researchgate.net These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized molecule.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectrum (UV-Vis). This would provide information about the electronic transitions within the molecule and help in understanding its photophysical properties.

Reaction Mechanism Modeling

Computational modeling can be extended to study the reactivity of this compound in various chemical transformations. This involves mapping out the potential energy surface of a reaction to understand its mechanism and kinetics.

Solvent Effects on Reactivity

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction rate and mechanism. Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent stabilizes or destabilizes the reactants, transition state, and products.

For a more detailed understanding, explicit solvent models can be used, where a number of solvent molecules are included in the calculation along with the solute molecule. This allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding, which can play a crucial role in the reactivity of a molecule like this compound with its amino and hydroxyl groups. Studies on similar compounds have shown that the reaction rates can be significantly different in aqueous versus non-aqueous solutions.

Intermolecular Interaction Analysis

Hirshfeld Surface and Quantum Chemical Topology Studies

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. Combined with quantum chemical topology methods like Quantum Theory of Atoms in Molecules (QTAIM), it provides deep insights into bonding characteristics. Despite the utility of these methods, specific Hirshfeld surface analyses or QTAIM studies for this compound have not been reported in the reviewed scientific literature. Such studies would be instrumental in mapping the close contacts and interaction energies between molecules in the solid state.

Hydrogen Bonding and Halogen Bonding Interactions

The molecular structure of this compound, featuring amino and hydroxyl groups, suggests a high potential for hydrogen bonding. Furthermore, the presence of a bromine atom indicates the possibility of halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. While general principles of hydrogen and halogen bonding are well-established, specific computational or experimental studies detailing these interactions for this compound are not present in the available literature. A detailed analysis would require crystallographic data or high-level computational modeling, which appear to be unpublished for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that correlate the structural or property-describing features of a chemical compound with its macroscopic properties. These models are widely used in chemistry and pharmacology to predict the properties of new or untested compounds.

A comprehensive search for QSPR studies specifically involving this compound yielded no results. While QSPR studies have been conducted on broader classes of compounds like aniline derivatives to predict properties such as viscosity or toxicity, no models have been specifically developed or validated for this compound. researchgate.netnih.gov The development of a QSPR model for this compound would necessitate a dataset of related molecules and their experimentally determined properties, which is not currently available in the public domain.

Applications of 2 2 Amino 5 Bromoanilino Ethanol in Non Biological Chemical Sciences

Role as a Building Block in Complex Organic Molecule Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that can be assembled into more complex structures. nih.govbasicknowledge101.com 2-(2-Amino-5-bromoanilino)ethanol, with its distinct functional groups—a primary aromatic amine, a secondary amine, a hydroxyl group, and a halogenated aromatic ring—is a valuable precursor for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. rsc.orgfrontiersin.org

The amino and alcohol functionalities allow for a range of chemical transformations. The primary amine can undergo diazotization followed by substitution, while both amino groups can participate in condensation and acylation reactions. scielo.org.mx The hydroxyl group can be involved in esterification or etherification. The presence of the bromine atom on the aromatic ring opens up possibilities for cross-coupling reactions, such as Suzuki or Heck couplings, to introduce further complexity.

The synthesis of heterocyclic structures is a significant application for molecules of this type. heteroletters.org For instance, derivatives of amino alcohols are used to create thiazolidinones and other heterocyclic systems through multi-component reactions. researchgate.net The dual functionality of the amino and ethanol (B145695) groups can be exploited to form rings through intramolecular cyclization or by reacting with other bifunctional reagents. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen- and oxygen-containing heterocycles.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Product Class
Primary Aromatic AmineAcylation, Alkylation, DiazotizationAmides, Secondary Amines, Azo Compounds
Secondary AmineAcylation, AlkylationAmides, Tertiary Amines
Hydroxyl GroupEsterification, Etherification, OxidationEsters, Ethers, Aldehydes/Carboxylic Acids
Bromine AtomNucleophilic Aromatic Substitution, Cross-Coupling ReactionsSubstituted Anilines, Biaryls
Entire MoleculeCyclization ReactionsHeterocyclic compounds (e.g., Benzodiazepines, Benzoxazines)

This table presents potential, generalized reaction pathways for the functional groups present in the molecule.

Development of Ligands for Catalysis

Amino alcohols are a well-established class of ligands in coordination chemistry and asymmetric catalysis. nih.gov The nitrogen and oxygen atoms can chelate to a metal center, forming a stable complex that can act as a catalyst. The specific structure of this compound makes it a candidate for forming bidentate ligands.

Chiral amino alcohols have been extensively used as ligands in enantioselective reactions, such as the addition of organozinc reagents to aldehydes. researchgate.netresearchgate.net While this compound is not inherently chiral, it can be used to synthesize more complex chiral ligands or its prochiral structure could be utilized in specific catalytic systems. The electronic properties of the ligand, influenced by the electron-donating amino group and the electron-withdrawing bromo group on the aromatic ring, can tune the reactivity and selectivity of the metal catalyst.

Research has demonstrated the synthesis of various metal complexes using amino-pyridine-based ligands, which are structurally related to the aniline (B41778) portion of the subject compound. ias.ac.in These complexes have shown catalytic activity in reactions like the Henry reaction. This suggests that ligands derived from this compound could similarly be used to prepare active catalysts for a range of organic transformations.

Table 2: Examples of Catalytic Reactions Employing Amino Alcohol Ligands

Reaction TypeMetal Catalyst (Example)Role of Amino Alcohol Ligand
Enantioselective addition of dialkylzinc to aldehydesTi, ZnChiral auxiliary to induce stereoselectivity
Henry ReactionCu, Co, Ni, MnFormation of a metal complex to catalyze the reaction
Atom Transfer Radical PolymerizationCuControl of polymerization rate and polydispersity
Hetero-Diels-Alder ReactionsLewis AcidsChiral Lewis acid catalyst for enantioselective cycloaddition

This table provides examples of catalytic systems where amino alcohol ligands are commonly employed.

Advanced Materials Science Applications

In materials science, functional polymers are sought after for their specific properties and applications. mdpi.comunimelb.edu.auresearchgate.net The reactive groups on this compound allow for its incorporation into polymer chains, either as a monomer or as a functionalizing agent.

The amino and hydroxyl groups can be used to synthesize polyesters, polyamides, or polyurethanes through step-growth polymerization. The resulting polymers would contain the bromo-substituted aniline moiety as a repeating unit, which could impart properties such as flame retardancy (due to the bromine atom) and altered thermal stability. Furthermore, the amino groups within the polymer backbone could serve as sites for further modification or for chelating metal ions.

The synthesis of functional polymers can also be achieved through post-polymerization modification. unimelb.edu.au For example, a polymer with reactive side chains (e.g., aldehyde or epoxy groups) could be reacted with this compound to attach this functional unit. This approach allows for the precise introduction of the desired functionality onto a pre-existing polymer scaffold. Such functionalized polymers could find use in coatings, membranes, or as supports for catalysts. For instance, polymers containing amino alcohol functionalities can be used in the development of corrosion-resistant materials by forming protective layers on metal surfaces. newbooksinafricanstudies.com

Analytical Method Development Reagent

In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for separation and detection, particularly in chromatography. semanticscholar.orgresearchgate.net Reagents used for this purpose typically react with a specific functional group on the analyte to attach a tag that enhances its detectability.

This compound possesses a primary aromatic amine group that can react with various analytes. For example, it could be used to derivatize compounds containing carbonyl groups (aldehydes and ketones) through the formation of a Schiff base. If the resulting derivative has favorable chromatographic properties and a strong chromophore or fluorophore, it would facilitate the analysis of the original carbonyl compound by techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. creative-proteomics.comresearchgate.net

The development of analytical methods often requires the validation of procedures across various sample matrices. nih.govnih.gov A derivatizing reagent must react reliably and quantitatively with the target analyte. While specific applications of this compound as a derivatization reagent are not widely documented, its chemical structure is analogous to other reagents used for this purpose.

Table 3: Common Derivatization Reagents and Their Target Functional Groups in HPLC

Derivatizing ReagentTarget Analyte Functional GroupDetection Method
Dansyl chloridePrimary and secondary amines, phenolsFluorescence, UV
o-Phthalaldehyde (OPA)Primary aminesFluorescence
2,4-Dinitrophenylhydrazine (DNPH)Aldehydes, KetonesUV
9-fluorenylmethyl chloroformate (FMOC)Primary and secondary aminesFluorescence

This table lists common derivatizing agents to illustrate the principle of derivatization in analytical chemistry.

Future Research Directions and Perspectives on 2 2 Amino 5 Bromoanilino Ethanol Chemistry

Advanced Mechanistic Insights

A thorough understanding of the reaction mechanisms involving 2-(2-Amino-5-bromoanilino)ethanol is essential for controlling its reactivity and designing new applications. Future research should employ a combination of experimental and computational methods to elucidate the intricate details of its chemical transformations.

The presence of multiple reactive sites—the aromatic ring, the primary and secondary amino groups, and the hydroxyl group—suggests a complex reactivity profile. Mechanistic studies should focus on understanding the regioselectivity of electrophilic aromatic substitution reactions. The interplay between the activating amino group and the deactivating but ortho-, para-directing bromo group will be a key area of investigation. thieme-connect.com Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and reaction pathways of such reactions. nih.gov

The kinetics and thermodynamics of reactions involving the amino and hydroxyl groups should also be systematically studied. For instance, the relative nucleophilicity of the primary versus the secondary amine in various reactions needs to be quantified. Understanding these fundamental aspects will be crucial for the selective functionalization of the molecule.

Furthermore, the role of the bromine atom as a potential leaving group in nucleophilic aromatic substitution reactions or as a handle for further cross-coupling reactions should be explored. Mechanistic studies on these transformations will expand the synthetic utility of this compound as a versatile building block.

Reaction Type Investigative Technique Key Mechanistic Question Potential Outcome
Electrophilic Aromatic SubstitutionKinetic studies, Hammett analysis, DFTRegioselectivity and influence of substituentsControlled synthesis of substituted derivatives
Nucleophilic Acylation/AlkylationIn-situ spectroscopy (NMR, IR), isotopic labelingRelative reactivity of amino and hydroxyl groupsSelective protection and functionalization strategies
Cross-Coupling ReactionsCatalyst screening, reaction profilingReactivity of the C-Br bondDiversification of the molecular scaffold

This table outlines potential mechanistic studies for this compound, highlighting key questions and expected outcomes.

Untapped Potential in Material and Supramolecular Chemistry

The unique combination of a bromo-substituted aromatic ring, hydrogen bond donors (amino and hydroxyl groups), and a flexible ethanolamine (B43304) linker makes this compound a promising candidate for applications in material and supramolecular chemistry.

In the field of polymer chemistry, this compound could serve as a functional monomer. The primary and secondary amino groups, as well as the hydroxyl group, can participate in polymerization reactions to form novel polyamides, polyurethanes, or polyesters. The presence of the bromine atom would impart flame-retardant properties to the resulting polymers. Research into the polymerization behavior of this monomer and the characterization of the resulting materials could lead to the development of new high-performance polymers. researchgate.netmsu.edu

The ability of this compound to form multiple hydrogen bonds and engage in π-π stacking interactions makes it an excellent building block for supramolecular assemblies. nih.gov Future research could explore the self-assembly of this molecule in different solvents and in the solid state to form well-defined nanostructures such as nanofibers, gels, or liquid crystals. The bromo substituent could also be utilized to direct the assembly through halogen bonding interactions. These supramolecular materials could find applications in sensing, drug delivery, or catalysis.

Furthermore, the anilinoethanol moiety is known to coordinate with metal ions. The synthesis and characterization of metal complexes of this compound could lead to new coordination polymers or metal-organic frameworks (MOFs) with interesting magnetic, optical, or catalytic properties.

Area of Application Key Molecular Features Potential Research Direction Prospective Materials/Systems
Polymer ChemistryAmino and hydroxyl groups, bromo substituentPolycondensation reactionsFlame-retardant polymers, functional resins
Supramolecular ChemistryHydrogen bond donors/acceptors, aromatic ringSelf-assembly studies, co-crystallizationGels, liquid crystals, functional co-crystals
Coordination ChemistryAnilinoethanol ligandSynthesis of metal complexes and coordination polymersCatalysts, magnetic materials, porous frameworks

This table illustrates the potential applications of this compound in material and supramolecular chemistry, based on its structural features.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 2-(2-Amino-5-bromoanilino)ethanol?

Answer:
Characterization should integrate <sup>1</sup>H/<sup>13</sup>C NMR to confirm the aromatic amine and ethanol moieties, with emphasis on the bromine-substituted aromatic region (δ 6.8–7.5 ppm) and the ethanol proton signals (δ 3.5–4.0 ppm). High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., expected [M+H]<sup>+</sup> ion for C8H10BrN2O: 241.9964). FT-IR can identify functional groups (e.g., -NH2 stretching at ~3350 cm<sup>-1</sup>, -OH at ~3200 cm<sup>-1</sup>). Cross-referencing with pure standards (e.g., brominated ethanol derivatives in ) ensures accuracy .

Basic: What synthetic routes are feasible for this compound?

Answer:
A common route involves Buchwald-Hartwig amination of 5-bromo-2-nitroaniline with ethanolamine, followed by nitro group reduction. Alternatively, nucleophilic substitution between 2-amino-5-bromophenol and ethylene oxide under basic conditions (e.g., K2CO3 in DMF) may yield the target compound. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. outlines similar triazole-ethanol syntheses, emphasizing coupling reactions .

Advanced: How can experimental design methodologies optimize synthesis yield?

Answer:
Employ a Box-Behnken design (BBD) or Response Surface Methodology (RSM) to optimize variables like temperature, catalyst loading, and solvent polarity. For example, in , ethanol-based extractions were optimized using RSM with coded variables (e.g., -1, 0, +1 levels). Use ANOVA to identify significant factors (p < 0.05) and generate 3D contour plots for yield prediction. This approach minimizes trial runs and identifies synergistic effects, as demonstrated in for ethanol production optimization .

Advanced: How to resolve contradictions in thermodynamic property data for amino-substituted ethanol derivatives?

Answer:
Contradictions in properties like vaporization enthalpy (ΔvapH) can arise from inconsistent measurement conditions (e.g., purity, pressure). Use the "centerpiece" approach (), which combines experimental data with quantum mechanical calculations (e.g., DFT) to validate results. Cross-check with NIST Standard Reference Data ( ) for critical temperatures (Tc) and pressures (Pc). For conflicting solubility data, apply Hansen Solubility Parameters to reconcile discrepancies .

Advanced: Can computational models predict physicochemical properties of this compound?

Answer:
Yes. Use COSMO-RS or UNIFAC models to predict solubility, logP, and vapor-liquid equilibria. For thermodynamic properties like ΔvapH, leverage quantum mechanics (e.g., Gaussian 16) with basis sets like B3LYP/6-311+G(d,p). validated similar ethanol derivatives using these methods. NIST’s ThermoData Engine ( ) provides benchmark data for calibration .

Basic: What stability considerations are critical for storage?

Answer:
Store under inert atmosphere (N2 or Ar) at 2–8°C to prevent oxidation of the amine group. Avoid exposure to light (use amber glass vials) due to the bromine substituent’s photosensitivity. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify decomposition pathways, as outlined in for ethanol derivatives .

Advanced: What is its role as an intermediate in pharmaceutical synthesis?

Answer:
The compound serves as a precursor for antitumor agents or kinase inhibitors via functionalization of the amine group. For example, coupling with sulfonyl chlorides or acylating agents generates amide/urea derivatives. highlights similar amino-ethanol derivatives as intermediates in drug synthesis, emphasizing their utility in fragment-based drug design .

Advanced: How to validate biological activity while addressing solvent interference?

Answer:
Use ultrasonic-assisted extraction (UAE) with ethanol () to isolate bioactive fractions. For in vitro assays, employ dose-response curves with solvent controls (e.g., ≤1% DMSO) to minimize cytotoxicity. LC-MS/MS can quantify compound stability in biological matrices, ensuring observed activity is not artifact .

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Reactant of Route 1
Reactant of Route 1
2-(2-Amino-5-bromoanilino)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-Amino-5-bromoanilino)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.